REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:7]=[C:8]([OH:13])[CH:9]=[CH:10][C:11]=1[CH3:12]>C(O)(=O)C>[Cl:5][C:6]1[CH:7]=[C:8]([OH:13])[C:9]([N+:1]([O-:4])=[O:2])=[CH:10][C:11]=1[CH3:12]
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Name
|
|
Quantity
|
247 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
503.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1C)O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-60 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at 10°-15° C. for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with a 2:3 v
|
Type
|
ADDITION
|
Details
|
v mixture of ether and hexane
|
Type
|
WASH
|
Details
|
The extract was washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2 liters of ether
|
Type
|
WAIT
|
Details
|
held at that temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The collected solid was washed with a cold (-60° C.) 1:1 v
|
Type
|
ADDITION
|
Details
|
v mixture of ether and hexane
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=CC1C)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |